2',3-Dimethyl-3'-fluorobutyrophenone
CAS No.:
Cat. No.: VC13543540
Molecular Formula: C12H15FO
Molecular Weight: 194.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15FO |
|---|---|
| Molecular Weight | 194.24 g/mol |
| IUPAC Name | 1-(3-fluoro-2-methylphenyl)-3-methylbutan-1-one |
| Standard InChI | InChI=1S/C12H15FO/c1-8(2)7-12(14)10-5-4-6-11(13)9(10)3/h4-6,8H,7H2,1-3H3 |
| Standard InChI Key | NEIMCFQJPVLEJE-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1F)C(=O)CC(C)C |
| Canonical SMILES | CC1=C(C=CC=C1F)C(=O)CC(C)C |
Introduction
Chemical Identification and Structural Properties
Molecular Characterization
2',3-Dimethyl-3'-fluorobutyrophenone belongs to the class of fluorinated ketones, distinguished by its substitution pattern on the phenyl ring and butyrophenone chain. Key identifiers include:
The compound’s structure features a fluorine atom at the 3' position of the phenyl ring and methyl groups at the 2' and 3' positions, creating steric and electronic effects that influence its reactivity.
Conformational Analysis
Synthesis and Manufacturing
Challenges in Synthesis
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Regioselectivity: Ensuring precise substitution at the 2' and 3' positions on the phenyl ring.
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Steric Hindrance: Bulkier methyl groups may impede reaction kinetics, necessitating elevated temperatures or catalytic assistance.
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Purification: Separation of isomers or byproducts due to similar physical properties.
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its hydrophobic methyl groups and polar carbonyl moiety. Predicted logP values (~2.5–3.0) suggest moderate lipid solubility, suitable for membrane penetration in biological systems. Stability under ambient conditions is expected to be high, though photodegradation of the fluorine-carbon bond in UV light remains a concern.
Spectroscopic Data
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NMR Spectroscopy:
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IR Spectroscopy: Strong carbonyl stretch at ~1700 cm, with C-F vibrations at 1100–1200 cm.
Research Gaps and Future Directions
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Experimental Validation: Limited data on synthesis, toxicity, and biological activity necessitate empirical studies.
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Conformational Dynamics: Advanced NMR and X-ray analyses are needed to confirm DFT-predicted structures.
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Therapeutic Exploration: Screening against cancer, neurodegenerative, or metabolic disease targets could unlock clinical potential.
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